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Compound of Interest

Compound Name: 2-(Tetrahydro-3-furanyl)ethanol

Cat. No.: B168384

Tetrahydrofurfuryl alcohol (THFA), a bio-derived compound prepared by the hydrogenation of
furfural, is a colorless liquid with a mild odor.[1][2] It is widely regarded as a "green” solvent and
is utilized across various industries as a high-purity, water-miscible solvent, a reactive diluent
for epoxy resins, and a chemical intermediate.[3][4] Its structure, consisting of a tetrahydrofuran
ring substituted at the 2-position with a hydroxymethyl group, presents a unique and illustrative
case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis.[2]

This guide provides a detailed technical examination of the *H and 3C NMR spectra of THFA.
As a Senior Application Scientist, the objective is not merely to present data but to offer a
comprehensive interpretation grounded in fundamental principles, empowering researchers,
scientists, and drug development professionals to confidently identify and characterize this
molecule. We will delve into the causality behind observed chemical shifts, explore the nuances
of spin-spin coupling, and provide field-proven protocols for acquiring high-quality spectral
data.

Molecular Structure and Stereochemical
Considerations

A thorough analysis of THFA's NMR spectra begins with an understanding of its molecular
structure and stereochemistry. The carbon atom at the 2-position of the tetrahydrofuran ring
(C2) is a chiral center. This chirality is the key to understanding the complexity of the *H NMR
spectrum, as it renders the geminal protons on the adjacent C5 methylene group and the
protons on the exocyclic C6 methylene group diastereotopic. Consequently, these pairs of
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protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts and

couplings.

Caption: Molecular structure of THFA with atom numbering for NMR assignment.

'H NMR Spectral Analysis

The *H NMR spectrum of THFA provides a wealth of information about its proton environment.
The signals are spread across a range of approximately 1.5 to 4.0 ppm, with an additional
signal for the hydroxyl proton whose position is concentration and solvent dependent.

Peak Assignments and Multiplicity

The interpretation of the *H spectrum hinges on assigning each signal to a specific proton or
group of protons within the molecule. Due to the chiral center at C2, the protons on both the C5
and C6 methylene groups are diastereotopic, leading to more complex splitting patterns than
would be expected for a simple acyclic alcohol.

Approx.

Proton(s) Chemical Shift Multiplicity Integration J-Coupling (Hz)
(5, ppm)

H3, H4 1.80 - 2.05 Multiplet 4H Complex
Variable (e.g., ]

OH Singlet (broad) 1H N/A
~2.70)

H6a, H6b 3.45 - 3.65 Multiplet (dd) 2H J=115,4.0

H5a, H5b 3.70 - 3.90 Multiplet 2H Complex

H2 3.95-4.10 Multiplet 1H Complex

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data
is synthesized from typical values found in spectral databases.[1][5]

e H3 and H4 (0 = 1.80 - 2.05 ppm): The four protons on the C3 and C4 carbons of the THF
ring are the most shielded, appearing furthest upfield. They show complex overlapping
multiplets due to coupling with each other and with the protons on C2 and C5.
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OH (8 = 2.70 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical
shift is highly variable and depends on solvent, concentration, and temperature due to
hydrogen bonding. It does not usually show coupling to adjacent protons because of rapid
chemical exchange.

H6a, H6b (0 = 3.45 - 3.65 ppm): These are the diastereotopic protons of the hydroxymethyl (-
CH20H) group. They are coupled to the H2 proton, and because they are non-equivalent,
they split each other. This results in what often appears as two overlapping doublets of
doublets (dd), though it can be simplified to a multiplet.

H5a, H5b (0 = 3.70 - 3.90 ppm): These are the diastereotopic protons on the C5 carbon,
adjacent to the ring oxygen. Their proximity to the electronegative oxygen deshields them,
shifting them downfield. They are coupled to H2 and the C4 protons, resulting in a complex
multiplet.

H2 (6 = 3.95 - 4.10 ppm): This single proton on the chiral carbon is the most deshielded of
the aliphatic protons due to its position between two oxygen atoms (the ring oxygen and the
hydroxyl group oxygen). It is coupled to protons on C3, C5, and C6, resulting in a complex
multiplet.

3C NMR and DEPT Spectral Analysis

The broadband-decoupled 13C NMR spectrum of THFA displays five distinct signals,

corresponding to the five carbon atoms in the molecule. To differentiate between CH, CHz, and

CHs groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is

invaluable.[6]

Peak Assignments with DEPT-135

In a DEPT-135 spectrum, CH and CHs carbons appear as positive peaks, while CHz carbons

appear as negative peaks. Quaternary carbons are not observed.[6][7] This allows for

unambiguous assignment of the THFA carbon signals.
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Approx. Chemical Shift (3,

Carbon DEPT-135 Phase
ppm)

C4 ~26.0 Negative (-)

C3 ~29.5 Negative (-)

C6 ~65.0 Negative (-)

C5 ~68.5 Negative (-)

c2 ~78.0 Positive (+)

Note: Chemical shifts are approximate and synthesized from typical values.[8][9][10]

e C4 and C3 (0 = 26.0 and 29.5 ppm): These two upfield signals correspond to the methylene
carbons of the THF ring that are furthest from the oxygen atoms. Both appear as negative
signals in the DEPT-135 spectrum, confirming they are CHz groups.

e C6 (0 = 65.0 ppm): This downfield signal is assigned to the carbon of the hydroxymethyl (-
CH20H) group. Its proximity to the hydroxyl oxygen causes significant deshielding. It
appears as a negative signal in the DEPT-135 spectrum.

e C5 (0 =68.5 ppm): The C5 carbon, adjacent to the ring oxygen, is further deshielded and
appears as a negative DEPT-135 signal.

e C2 (0 =78.0 ppm): The most downfield signal corresponds to the C2 carbon. This methine
(CH) carbon is bonded to both the ring oxygen and the hydroxymethyl group, causing it to be
the most deshielded. It appears as a positive peak in the DEPT-135 spectrum, confirming its
identity.

Experimental Protocols: Acquiring High-Fidelity
NMR Spectra

The quality of an NMR spectrum is profoundly affected by sample preparation.[11] Adherence
to a rigorous protocol is essential for obtaining sharp, well-resolved signals and accurate data.

Step-by-Step Sample Preparation and Data Acquisition
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o Material & Solvent Selection:

o For a standard *H NMR spectrum, weigh 5-25 mg of THFA.[12] For 3C NMR, a more
concentrated sample of 50-100 mg is recommended due to the lower natural abundance
of the 13C isotope.[12]

o Select a suitable deuterated solvent (e.g., Chloroform-d, CDClIs; DMSO-ds). The solvent
must dissolve the sample completely and its deuterium signal is used by the spectrometer
for field-frequency locking.[11]

o Use a volume of 0.6-0.7 mL of the deuterated solvent, which corresponds to the optimal
sample height in a standard 5 mm NMR tube.[13]

o Sample Dissolution and Transfer:

o Dissolve the THFA sample in the deuterated solvent in a small, clean vial before
transferring it to the NMR tube. This ensures complete dissolution.[12]

o Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly
into the NMR tube.[11][14] This crucial step removes any particulate matter, which can
severely degrade magnetic field homogeneity and result in broad spectral lines.[13]

e NMR Tube and Calibration:

o Use a clean, dry, high-quality 5 mm NMR tube. Do not use tubes that are scratched or
chipped at the top.[15]

o While an internal standard like Tetramethylsilane (TMS) can be added, it is often sufficient
to use the residual protonated solvent signal for calibration (e.g., CDCIs at 7.26 ppm).[12]

e Spectrometer Setup and Acquisition:
o Insert the sample into the spectrometer.
o Allow the sample temperature to equilibrate.

o Perform standard instrument procedures for locking onto the deuterium signal of the
solvent and shimming the magnetic field to optimize homogeneity.
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o Acquire the *H spectrum, followed by the broadband-decoupled *C and DEPT-135
spectra.

Sample Preparation
(Weigh THFA, Add Deuterated Solvent)

Filtration
(Remove Particulates)

Transfer to NMR Tube

Spectrometer Setup
(Lock & Shim)

Data Acfjuisition

1D tH Spectrum Acquisition

1D 13C & DEPT-135 Acquisition

1
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2D COSY Acquisition
(Optional, for connectivity)

Data Processing & Analysis
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

Caption: A generalized workflow for the NMR analysis of THFA.

Advanced 2D NMR: Confirming Connectivity with
COSY

While 1D spectra provide essential information, a 2D Correlation Spectroscopy (COSY)
experiment can definitively establish the connectivity between coupled protons. A COSY
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spectrum shows correlations (cross-peaks) between protons that are spin-coupled.
For THFA, a COSY spectrum would show:

o Across-peak between the H2 proton and the H6 protons, confirming the attachment of the
hydroxymethyl group.

o Cross-peaks between H2 and the H5 and H3 protons, confirming its position on the ring.

o Correlations between the H3/H4 and H5 protons, mapping out the spin system within the
five-membered ring.

Caption: *H-H coupling network in THFA as would be confirmed by a COSY experiment.

Conclusion

The NMR spectroscopic analysis of Tetrahydrofurfuryl alcohol is a powerful demonstration of
how fundamental principles can be applied to elucidate a complex molecular structure. The
chirality at the C2 position gives rise to diastereotopic protons, resulting in complex but
interpretable *H NMR multiplets. The combined use of broadband-decoupled 13C NMR and
DEPT-135 experiments provides a clear and unambiguous assignment of all carbon signals. By
following rigorous experimental protocols and employing a logical, step-wise approach to
spectral interpretation, researchers can leverage NMR spectroscopy to confidently verify the
identity and purity of THFA, a cornerstone for its application in scientific research and industrial
development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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